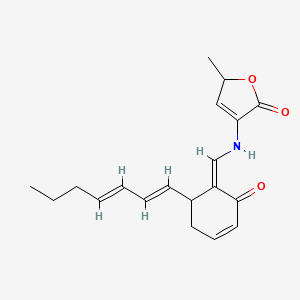
Peniamidienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peniamidienone is a natural product found in Penicillium with data available.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
Peniamidienone has been identified as a compound with plant growth-regulating properties. It was isolated from cultures of the fungus Penicillium sp. No. 13 and was found to exhibit weak inhibition of lettuce seedling growth (Kimura et al., 2000).
Nanotechnology in Biomedicine
While not directly related to this compound, research has shown significant progress in the field of phenolic-enabled nanotechnology (PEN), especially in biomedical applications. PEN, due to its accessibility, versatile reactivity, and biocompatibility, has been pivotal in particle engineering and the synthesis of nanohybrid materials for biosensing, bioimaging, and disease treatment (Wu et al., 2021).
Environmental Monitoring
The Phenological Eyes Network (PEN) was established to validate terrestrial ecological remote sensing data, focusing on seasonal changes in vegetation. The network employs core sensors to monitor ecosystem features like phenology, primary production, and leaf area index. This network is part of a broader biodiversity observation framework and contributes significantly to the remote sensing and long-term in situ monitoring of ecosystems (Nasahara & Nagai, 2015).
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-[[(Z)-[6-[(1E,3E)-hepta-1,3-dienyl]-2-oxocyclohex-3-en-1-ylidene]methyl]amino]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C19H23NO3/c1-3-4-5-6-7-9-15-10-8-11-18(21)16(15)13-20-17-12-14(2)23-19(17)22/h5-9,11-15,20H,3-4,10H2,1-2H3/b6-5+,9-7+,16-13- |
Clave InChI |
AGEGFCGROUIHGU-TUFLQPMZSA-N |
SMILES isomérico |
CCC/C=C/C=C/C\1CC=CC(=O)/C1=C\NC2=CC(OC2=O)C |
SMILES canónico |
CCCC=CC=CC1CC=CC(=O)C1=CNC2=CC(OC2=O)C |
Sinónimos |
6-(N-(5-methyl-2,5-dihydro-2-oxofuran-3-yl)aminomethylene)-5-((1E,3E)-1,3-heptadienyl)-2-cyclohexenone peniamidienone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate](/img/structure/B1248961.png)

![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)

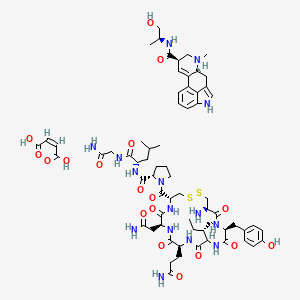
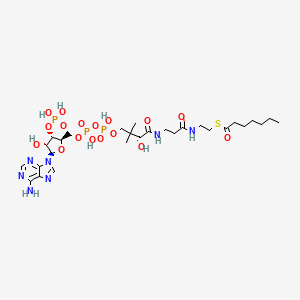
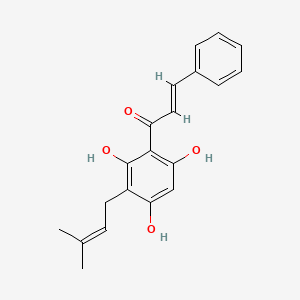
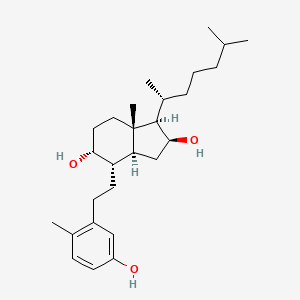

![2,3-Dimethoxy-11-[2-(dimethylamino)ethyl]-11,12-dihydro-8,9-(methylenedioxy)-5,6,11-triazachrysene-12-one](/img/structure/B1248977.png)
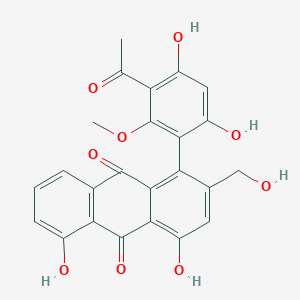

![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)
![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)
